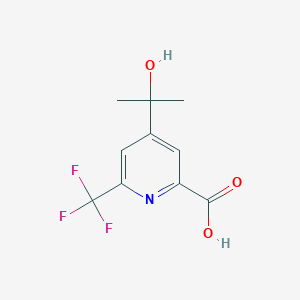![molecular formula C16H24N4 B13996045 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine CAS No. 22849-77-0](/img/structure/B13996045.png)
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .
Análisis De Reacciones Químicas
Types of Reactions
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like stannous chloride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Stannous chloride dihydrate, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure.
Uniqueness
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
22849-77-0 |
|---|---|
Fórmula molecular |
C16H24N4 |
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine |
InChI |
InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19) |
Clave InChI |
DGDHSVMJKWYAPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



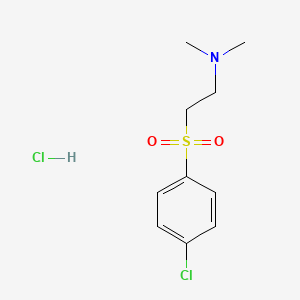
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
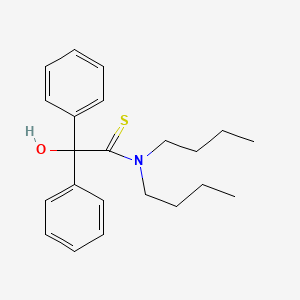
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
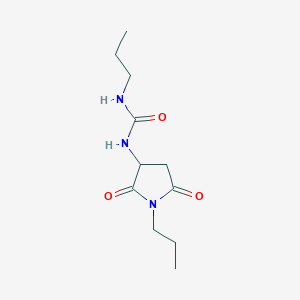
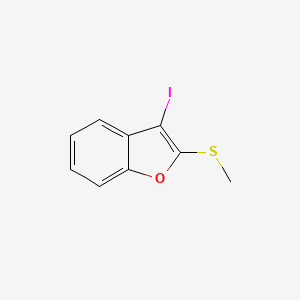
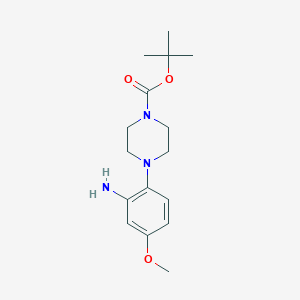
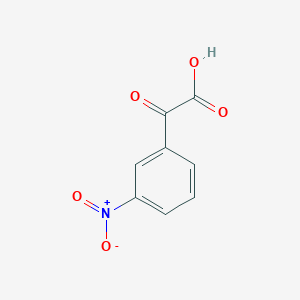
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
